Cas no 872987-69-4 (1-(4-fluorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one)

1-(4-Fluorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one is a fluorinated aromatic ketone derivative featuring a pyridinyl-substituted pyridazine sulfide moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its unique structural framework, combining a fluorophenyl group with a heterocyclic pyridazine core. The presence of the sulfur linkage enhances reactivity, facilitating further functionalization. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly in the development of kinase inhibitors or bioactive molecules targeting CNS disorders. The compound's stability and synthetic versatility underscore its utility in research and industrial settings. Proper handling and storage under inert conditions are recommended to maintain integrity.
1-(4-fluorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one structure
872987-69-4 structure
Product Name:1-(4-fluorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one
CAS No:872987-69-4
MF:C17H12FN3OS
MW:325.360085487366
CID:5509511
Update Time:2025-10-19

1-(4-fluorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(4-fluorophenyl)-2-[[6-(3-pyridinyl)-3-pyridazinyl]thio]-
    • 1-(4-fluorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one
    • Inchi: 1S/C17H12FN3OS/c18-14-5-3-12(4-6-14)16(22)11-23-17-8-7-15(20-21-17)13-2-1-9-19-10-13/h1-10H,11H2
    • InChI Key: AELIUCHHZNKBEP-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C(F)C=C1)CSC1=NN=C(C2=CC=CN=C2)C=C1

1-(4-fluorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one Pricemore >>

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Additional information on 1-(4-fluorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one

Introduction to 1-(4-fluorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one (CAS No. 872987-69-4)

1-(4-fluorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 872987-69-4, represents a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule incorporates multiple functional groups, including a fluorophenyl moiety, a pyridazinylsulfanyl group, and a pyridin-3-yl substituent, which collectively contribute to its complex chemical properties and potential therapeutic applications.

The fluorophenyl component in the molecular structure is particularly noteworthy due to the presence of fluorine, an element that is frequently employed in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and influence the overall solubility and bioavailability of compounds. In the context of 1-(4-fluorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one, the 4-fluorophenyl group may play a crucial role in optimizing its interaction with biological receptors, thereby enhancing its efficacy as a potential therapeutic agent.

The pyridazinylsulfanyl moiety is another key feature of this compound that contributes to its unique chemical profile. Pyridazine derivatives are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a sulfanyl group at the 3-position of the pyridazine ring further enhances the compound's reactivity and potential for further derivatization, enabling the development of novel analogues with tailored biological properties.

Additionally, the presence of a pyridin-3-yl substituent in the molecule adds another layer of complexity and functionality. Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to form hydrogen bonds and interact with various biological targets. The specific positioning of the pyridin-3-yl group in 1-(4-fluorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one may influence its binding affinity and selectivity for specific enzymes or receptors, making it a valuable scaffold for drug discovery efforts.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological targets. These studies have highlighted the potential of 1-(4-fluorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one as a lead compound for further development in therapeutic areas such as oncology and neurology. The compound's ability to modulate key signaling pathways associated with these diseases makes it an attractive candidate for preclinical and clinical investigations.

In oncology research, 1-(4-fluorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one has been investigated for its potential to inhibit the activity of enzymes involved in cancer cell proliferation and survival. Preclinical studies have demonstrated that this compound can disrupt critical signaling cascades, leading to apoptosis or growth arrest in cancer cells. The structural features of the molecule, particularly the interplay between the fluorophenyl, pyridazinylsulfanyl, and pyridin-3-yl groups, appear to be essential for its observed antitumor effects.

Beyond oncology, this compound has also shown promise in neurology research. Emerging evidence suggests that it may interact with neurotransmitter receptors and ion channels, potentially making it useful in treating neurological disorders such as epilepsy or neurodegenerative diseases. The ability of 1-(4-fluorophenyl)-2-{6-(pyridin-3-y l)py ridazin -3 -y l sulfanyl}ethan -1 -one to cross the blood-brain barrier is an additional advantage that could enhance its therapeutic potential in these conditions.

The synthesis of 1-(4-fluorophenyl)-2-{6-(pyridin -3 -y l) py rid azin -3 -y l sulfanyl}ethan -1 -one presents unique challenges due to its complex structural features. However, recent advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as multi-step organic synthesis combined with modern catalytic methods have enabled researchers to streamline the production process while maintaining high levels of chemical integrity.

Quality control and analytical characterization are critical aspects of working with this compound. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its identity and purity. These analytical methods provide detailed information about the molecular structure and chemical properties of 1-(4-fluorophen yl)-2-{6-( py ridin -3 -y l ) py rid azin - 3 - y l sulfanyl } ethan - 1 - one, ensuring that it meets the stringent requirements for preclinical and clinical studies.

The pharmacokinetic profile of this compound is another area of active investigation. Studies have examined its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) properties to assess its potential for clinical translation. Preliminary findings suggest that 1-(4-fluorophen yl)-2-{6-( py ridin - 3 - y l ) py rid azin - 3 - y l sulfanyl } ethan - 1 - one exhibits favorable pharmacokinetic characteristics, including reasonable bioavailability and moderate metabolic clearance rates.

In conclusion, 1 -( 4-fl u or o ph en yl ) - 2 {- 6 -( p y rid i n - 3 - y l ) p y rid azi n - 3 - y l sulf anyl } e than - 1 - o ne ( C A S N o . 872987 - 69 . 4 ) is a promi ssi ng compoun d wi th comp lex structur al feat ures an d poten tial therapeut ic app licatio ns. Its unique combination o f functi onal gr oups makes i t an intere sting sub ject fo r fur ther rese arch an d deve lopm ent i n pha rmac eut ic al an d bi o logi cal scie nc e. With conti nuous advanc eme nts i n synthe si s an d anal ytical char acterizati on, this compoun d holds great promise fo r becom ing a val uab le thera peutic ag ent i n th e fu tur e. p> article > response >

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